Lysophosphatidylcholine
Overview
Description
Mechanism of Action
Lysophosphatidylcholine (LPC), also known as lysolecithins, is a class of lipid biomolecule that plays a significant role in various biological processes . This article provides an overview of the mechanism of action of LPC, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
LPC exerts its effects through several targets, including G protein-coupled signaling receptors, Toll-like receptors, and ion channels . These targets mediate the pleiotropic effects of LPC, which is increasingly recognized as a key factor in pathological states, particularly inflammation and atherosclerosis development .
Mode of Action
LPC interacts with its targets to activate several second messengers . For instance, in human monocytes, LPC has been found to mobilize calcium (Ca2+). This suggests that the action mechanism of LPC may involve Ca2+ influx across the plasma membrane .
Biochemical Pathways
LPC is primarily derived from the cleavage of phosphatidylcholine (PC) by phospholipase A2 (PLA2) . It can be catabolized to other substances through different enzymatic pathways . A hydrolytic pathway, catalyzed by autotaxin (ATX), yields lysophosphatidic acid (LPA) and choline. A reacylation pathway, catalyzed by this compound acyltransferase (LPCAT), forms PC .
Pharmacokinetics
The pharmacokinetics of LPC is complex and involves several enzymes that coordinate to maintain LPC homeostasis . Overexpression or enhanced activity of PLA2 increases the LPC content in modified low-density lipoprotein (LDL) and oxidized LDL, which play significant roles in the development of atherosclerotic plaques and endothelial dysfunction . The intracellular enzyme LPCAT cannot directly remove LPC from circulation .
Result of Action
LPC has been associated with various pathological conditions. For instance, it has been linked to the development of chronic pain . The injury of nervous tissues promotes oxidative stress and lipid peroxidation, as well as excessive accumulation of LPC, enhancing the membrane hyperexcitability to induce chronic pain . Moreover, LPC induces monocyte chemoattractant protein-1 and inflammatory cytokine expression and damages endothelial cells .
Action Environment
The action of LPC can be influenced by various environmental factors. For instance, the presence of Acyl-CoA is necessary for the conversion of LPC to PC by LPCAT . Furthermore, the activity of PLA2, which is involved in the formation of LPC, can be enhanced under certain conditions, leading to increased LPC content .
Biochemical Analysis
Biochemical Properties
Lysophosphatidylcholine is a key player in biochemical reactions, particularly in the metabolism of phospholipids. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved is this compound acyltransferase, which catalyzes the reacylation of this compound to form phosphatidylcholine. This enzyme is crucial for maintaining the balance of this compound and phosphatidylcholine in cells .
This compound also interacts with phospholipase A2, which generates this compound from phosphatidylcholine. Additionally, this compound can be converted to lysophosphatidic acid by autotaxin, an enzyme with lysophospholipase D activity . These interactions highlight the central role of this compound in lipid metabolism and signaling.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound is known to activate several signaling pathways, including those involving protein kinase C and mitogen-activated protein kinases . These pathways play essential roles in cell proliferation, differentiation, and apoptosis.
Moreover, this compound can affect gene expression by acting as a ligand for specific transcription factors. This interaction can lead to changes in the expression of genes involved in inflammation, immune response, and lipid metabolism . This compound also impacts cellular metabolism by altering the balance of lipid species within the cell, which can influence membrane fluidity and function.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, such as G protein-coupled receptors, which initiate downstream signaling cascades . These cascades can lead to the activation of various kinases and transcription factors, ultimately affecting cellular processes.
This compound can also inhibit or activate enzymes involved in lipid metabolism. For example, it can inhibit phospholipase A2, reducing the production of additional this compound . Additionally, this compound can modulate gene expression by interacting with nuclear receptors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation through enzymatic processes. Over time, the levels of this compound can decrease, leading to changes in its effects on cellular function .
Long-term studies have shown that this compound can have sustained effects on cellular processes, such as inflammation and lipid metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of this compound in maintaining cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, this compound can be toxic and lead to adverse effects, such as cell death and tissue damage .
Threshold effects have been observed in studies, where a specific dose of this compound is required to elicit a particular response. These findings underscore the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the Lands cycle and the Kennedy pathway. In the Lands cycle, this compound is reacylated to form phosphatidylcholine by this compound acyltransferase . This pathway is essential for maintaining the balance of this compound and phosphatidylcholine in cells.
In the Kennedy pathway, this compound is generated from phosphatidylcholine through the action of phospholipase A2 . This pathway is crucial for the turnover of phospholipids and the generation of lipid signaling molecules. This compound can also be converted to lysophosphatidic acid by autotaxin, which plays a role in cell signaling and metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported by specific lipid transporters, such as ATP-binding cassette transporters, which facilitate its movement across cell membranes . This compound can also bind to plasma proteins, such as albumin, which helps in its distribution throughout the body .
The localization and accumulation of this compound within cells can be influenced by its interactions with binding proteins and transporters. These interactions can affect the availability of this compound for cellular processes and its overall function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity and function. It is primarily found in the plasma membrane, where it plays a role in membrane structure and signaling . This compound can also be localized to intracellular organelles, such as the endoplasmic reticulum and mitochondria, where it is involved in lipid metabolism and energy production .
The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications. These modifications can direct this compound to specific compartments, ensuring its proper function within the cell .
Preparation Methods
Lysophosphatidylcholine can be prepared through several methods:
Enzymatic Hydrolysis: This involves the use of phospholipase A2 to cleave phosphatidylcholine, resulting in the formation of this compound.
Chemical Synthesis: This method includes the mono-deacylation of egg phosphatidylcholine or isolation from cereal starches.
Industrial Production: Large-scale production can be achieved using commercialized phospholipase A2 enzyme preparations, such as those used for the degumming of vegetable oils.
Chemical Reactions Analysis
Lysophosphatidylcholine undergoes various chemical reactions:
Scientific Research Applications
Lysophosphatidylcholine has numerous applications in scientific research:
Comparison with Similar Compounds
Lysophosphatidylcholine is unique compared to other similar compounds:
Phosphatidylcholine: Unlike phosphatidylcholine, this compound has one less fatty acid chain, making it more soluble and active in signaling pathways.
Lysophosphatidic Acid: This compound can be hydrolyzed to form lysophosphatidic acid, which has different biological activities and is highly associated with cancer.
Alkyl-Lysophospholipids: These are synthetic analogs of this compound with an alkyl group instead of an acyl group, making them more stable and useful in therapeutic applications.
Similar compounds include phosphatidylcholine, lysophosphatidic acid, and alkyl-lysophospholipids .
Properties
CAS No. |
9008-30-4 |
---|---|
Molecular Formula |
C10H22NO7P |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
(3-acetyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3 |
InChI Key |
RYCNUMLMNKHWPZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Appearance |
Unit:50 mgSolvent:nonePurity:98+%Physical solid |
physical_description |
Solid |
Synonyms |
1-palmitoyl-2-lysophosphatidylcholine 1-Pam-2-lysoPtdCho |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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